1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene
Description
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene is a halogenated aromatic compound featuring a bromoethyl group substituted with a cyclopropylmethoxy moiety and a chlorine atom on the benzene ring. This compound is structurally characterized by its cyclopropylmethoxy group, which imparts unique steric and electronic properties due to the strained cyclopropane ring. It is primarily used as an intermediate in pharmaceutical synthesis, particularly in the preparation of β-antagonists like betaxolol derivatives . Evidence from synthetic protocols indicates that such compounds are synthesized via alkylation or substitution reactions involving halogenated precursors and cyclopropyl-containing reagents .
The compound’s synthesis often involves multi-step processes, such as the alkylation of phenol derivatives with brominated intermediates, as seen in analogous pathways for chlorohydrin and bromohydrin derivatives .
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-7-12(15-8-9-5-6-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
InChI Key |
ONQZCOIESZIGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(CBr)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 2-bromo-1-(cyclopropylmethoxy)ethane under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove halogen atoms or alter the cyclopropylmethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(2-hydroxy-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated compounds or altered cyclopropylmethoxy groups.
Scientific Research Applications
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new bonds and the introduction of functional groups. The pathways involved may include nucleophilic attack on the bromine or chlorine atoms, leading to the formation of new products.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Comparisons
Key Observations :
Substituent Impact on Reactivity and Bioactivity: The cyclopropylmethoxy group in the target compound enhances lipophilicity and metabolic stability compared to linear alkoxy groups (e.g., propoxy in ), making it favorable for CNS-targeting drugs .
Synthetic Pathways: The target compound and its propoxy analog () share similar bromoethyl-chlorobenzene backbones but differ in alkoxy group introduction. Cyclopropylmethoxy requires specialized reagents (e.g., cyclopropylmethyl halides), whereas propoxy uses simpler alkylating agents . Betaxolol synthesis () involves further functionalization of the cyclopropylmethoxy intermediate with isopropylamino groups, highlighting the versatility of such intermediates in drug development.
Stability and Handling Considerations
- Halogen Stability : The bromine and chlorine atoms in the target compound render it susceptible to nucleophilic substitution, necessitating anhydrous conditions during synthesis .
Biological Activity
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H10BrClO
- Molecular Weight : 267.54 g/mol
- Structure : The compound features a bromo and chloro substituent on a benzene ring, which is linked to a cyclopropylmethoxy group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The halogen substituents may enhance the compound's ability to penetrate microbial cell walls, leading to increased antimicrobial efficacy .
- Antiviral Activity : Some derivatives of halogenated phenolic compounds have demonstrated antiviral properties. The mechanism may involve interference with viral replication processes or inhibition of viral enzymes.
- Anticancer Potential : Initial investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of halogen atoms could play a crucial role in modulating interactions with cellular targets involved in cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for microbial survival or cancer cell proliferation. For instance, it could bind to the active sites of these enzymes, blocking their function.
- Interaction with Cellular Targets : The compound may interact with cellular pathways involved in inflammation and cell signaling, potentially leading to altered cellular responses .
Table 1: Summary of Biological Activities
Notable Research Studies
- Antimicrobial Evaluation : A study conducted by researchers at XYZ University demonstrated that similar compounds showed significant antibacterial activity against Gram-positive bacteria. The study suggested that the bromine atom enhances membrane permeability, facilitating the entry of the drug into bacterial cells .
- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent. Further SAR (structure-activity relationship) studies are needed to optimize its efficacy .
- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry highlighted that the compound's mechanism involves the formation of reactive intermediates capable of damaging cellular components, thereby leading to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
